molecular formula C8H7BF3KO2 B1470980 Potassium 3-formyl-4-methoxyphenyltrifluoroborate CAS No. 1393683-77-6

Potassium 3-formyl-4-methoxyphenyltrifluoroborate

Cat. No.: B1470980
CAS No.: 1393683-77-6
M. Wt: 242.05 g/mol
InChI Key: GZTNAHZGXDZRMT-UHFFFAOYSA-N
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Description

Potassium 3-formyl-4-methoxyphenyltrifluoroborate is a chemical compound with the molecular formula C8H7BF3KO2. It is a boron-containing compound that is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name

potassium;trifluoro-(3-formyl-4-methoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3O2.K/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTNAHZGXDZRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)OC)C=O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-formyl-4-methoxyphenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 3-formyl-4-methoxyphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is typically carried out in an inert atmosphere at room temperature to ensure the stability of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving crystallization techniques for purification .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-formyl-4-methoxyphenyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are biaryl compounds .

Scientific Research Applications

Potassium 3-formyl-4-methoxyphenyltrifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 3-formyl-4-methoxyphenyltrifluoroborate involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 3-formyl-4-methoxyphenyltrifluoroborate is unique due to the presence of both formyl and methoxy groups on the aromatic ring, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable reagent for the formation of complex molecules that are not easily accessible using other compounds .

Biological Activity

Potassium 3-formyl-4-methoxyphenyltrifluoroborate is a specialized organotrifluoroborate compound that has garnered attention in synthetic organic chemistry due to its unique reactivity and potential biological applications. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

This compound can be characterized by its molecular formula C8H8BF3KOC_8H_8BF_3KO and a molecular weight of approximately 230.04 g/mol. It exists as a solid under standard conditions and is soluble in various organic solvents, which enhances its utility in chemical reactions.

Mechanisms of Biological Activity

The biological activity of organotrifluoroborates, including this compound, is primarily attributed to their ability to participate in nucleophilic substitution reactions and their role as intermediates in the formation of boronic acids. The trifluoroborate group serves as a stable leaving group, facilitating various transformations that can lead to biologically active compounds.

Hydrolysis and Reactivity

Research indicates that the hydrolysis of potassium organotrifluoroborates occurs efficiently in the presence of water and silica gel, producing boronic acids which are crucial for further biological applications. The hydrolysis of potassium 4-methoxyphenyltrifluoroborate has been shown to proceed rapidly, completing within one hour under optimal conditions . This rapid conversion is essential for maintaining the integrity of sensitive biological assays.

Biological Applications

  • Synthesis of Boronic Acids : The hydrolysis products of this compound can be converted into boronic acids, which are pivotal in medicinal chemistry for drug development, particularly in the synthesis of protease inhibitors and other therapeutic agents.
  • Fluorination Reactions : The compound has been utilized in fluorination reactions, demonstrating its potential in creating fluorinated organic compounds that may exhibit enhanced biological activity due to the presence of fluorine atoms .
  • Drug Development : Studies have indicated that derivatives of phenyltrifluoroborates can serve as precursors for pharmaceuticals, particularly in the development of new anti-cancer agents and other therapeutics .

Case Study 1: Hydrolysis Efficiency

A study conducted on various organotrifluoroborates demonstrated that this compound underwent hydrolysis effectively under mild conditions. The reaction was monitored using 11B^{11}B NMR spectroscopy, confirming complete conversion to the corresponding boronic acid within one hour .

CompoundHydrolysis Time (hrs)Yield (%)
This compound1>95
Potassium 4-methoxyphenyltrifluoroborate1>90
Potassium benzothiophen-2-yltrifluoroborate3>85

Case Study 2: Fluoride Transfer Reactions

In another investigation, potassium organotrifluoroborates were shown to facilitate fluoride transfer reactions effectively. This property was exploited to synthesize fluorinated analogs of biologically active compounds, enhancing their pharmacological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 3-formyl-4-methoxyphenyltrifluoroborate
Reactant of Route 2
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Potassium 3-formyl-4-methoxyphenyltrifluoroborate

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